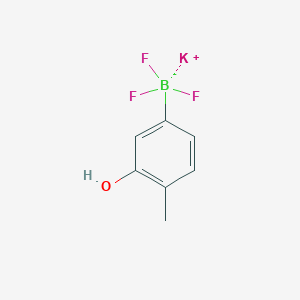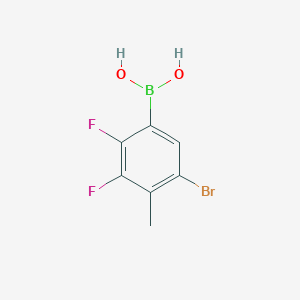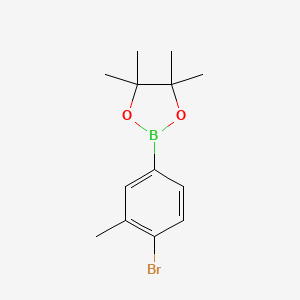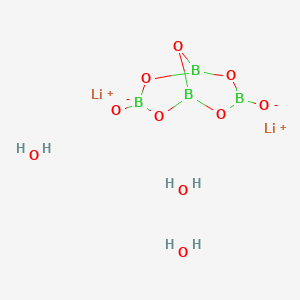
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a type of organoboron reagent . It is used as a potent boronic acid surrogate in Suzuki Cross-Coupling . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate involves the use of organotrifluoroborate salts . The multicomponent reaction of potassium trifluoroborate salts has been highlighted in the synthesis of α-amino esters . The reaction provides direct access to optically active α-amino esters with moderate to good yields .Molecular Structure Analysis
The molecular formula of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is C7H7BF3K . The molecular weight is 198.04 g/mol . The InChI Key is KRWDYXJWQBTBAH-UHFFFAOYSA-N .Chemical Reactions Analysis
In Suzuki Cross-Coupling, organotrifluoroborates like Potassium (3-hydroxy-4-methylphenyl)trifluoroborate are used as potent boronic acid surrogates . The compound is remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is soluble in water . It has a melting point of over 300°C . It is recommended to store the compound in cool dry conditions in well-sealed containers . It is incompatible with strong oxidizing agents .Applications De Recherche Scientifique
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including the 3-hydroxy-4-methylphenyl variant, are utilized in cross-coupling reactions. A study demonstrated their effective use in cross-coupling with aryl and heteroaryl chlorides, catalyzed by oxime-derived palladacycles, under phosphine-free conditions (Alacid & Nájera, 2008).
Oxidation and Suzuki-Miyaura Cross-Coupling
Another research explored the oxidation of hydroxyl-substituted organotrifluoroborates, including those with the 3-hydroxy-4-methylphenyl group. The study noted their successful oxidation while retaining the trifluoroborate moiety, and their subsequent use in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).
Hydrolysis and Boronic Acid Release
Research on the hydrolysis of potassium organotrifluoroborate reagents, including 3-hydroxy-4-methylphenyl derivatives, has shown its application in Suzuki-Miyaura coupling. The study revealed the complexities of hydrolysis rates, which depend on various variables, indicating its significance in controlling side reactions in cross-coupling processes (Lennox & Lloyd‐Jones, 2012).
Synthesis of Novel Compounds
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is also significant in synthesizing novel compounds. For instance, research has shown its utility in creating stable trifluoroborate salts for various synthetic applications, including palladium-mediated cross-coupling reactions (Molander & Hoag, 2003).
Electrophilic and Nucleophilic Reactions
Studies have also delved into the reactions of potassium aryltrifluoroborates in electrophilic and nucleophilic environments. For instance, the amination of potassium aryl trifluoroborates using aqueous ammonia in copper-catalyzed reactions has been explored, highlighting the versatility of these compounds in different chemical environments (Liesen et al., 2012).
Mécanisme D'action
Target of Action
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are typically aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in many chemical reactions, particularly in the formation of carbon-carbon bonds.
Mode of Action
The compound interacts with its targets (aryl halides) through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid (or trifluoroborate) with an aryl or vinyl halide, catalyzed by a palladium(0) complex . In this case, Potassium (3-hydroxy-4-methylphenyl)trifluoroborate acts as a potent boronic acid surrogate .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry to form carbon-carbon bonds, a critical process in the synthesis of many organic compounds. The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of chemical structures.
Pharmacokinetics
Organoboron compounds like this are generally known for their stability . They are moisture- and air-stable, which can impact their bioavailability .
Result of Action
The primary result of the action of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides involved in the reaction.
Action Environment
The action of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate can be influenced by various environmental factors. For instance, it is known to be remarkably compliant with strong oxidative conditions . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, move the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash off with soap and plenty of water . If it comes in contact with eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth with water and consult a physician .
Orientations Futures
Potassium trifluoroborates, including Potassium (3-hydroxy-4-methylphenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them promising candidates for future research and applications in various chemical reactions .
Propriétés
IUPAC Name |
potassium;trifluoro-(3-hydroxy-4-methylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-2-3-6(4-7(5)12)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMQLXIBOAMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C)O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-hydroxy-4-methylphenyl)trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)